molecular formula C9H9NS B1397445 2-Methyl-4-(methylthio)benzonitrile CAS No. 1190948-25-4

2-Methyl-4-(methylthio)benzonitrile

Cat. No.: B1397445
CAS No.: 1190948-25-4
M. Wt: 163.24 g/mol
InChI Key: NRXOILPYFSPPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification within Nitrile Chemistry and Aromatic Thioethers

From a structural standpoint, 2-Methyl-4-(methylthio)benzonitrile is a multifunctional molecule. It is classified as:

A Benzonitrile (B105546): The presence of the cyano (-C≡N) group attached to the benzene (B151609) ring places it firmly within the benzonitrile family. The nitrile group is a powerful electron-withdrawing group and a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and tetrazoles.

An Aromatic Thioether: The methylthio (-SCH₃) group, also known as a methylsulfanyl group, classifies the compound as an aromatic thioether. The sulfur atom can be oxidized to form sulfoxides and sulfones, which dramatically alters the electronic properties of the molecule. Thioethers are important in various areas, including medicinal chemistry and materials science. ontosight.ai

The specific arrangement of substituents on the benzene ring—a methyl group at position 2 and a methylthio group at position 4 relative to the nitrile group—creates a unique substitution pattern that influences the molecule's reactivity and physical properties.

Overview of Strategic Importance in Organic Synthesis as a Building Block

This compound is commercially available as a chemical building block for research and development purposes. bldpharm.coma2bchem.com Building blocks are relatively simple molecules that chemists use as starting materials to construct more complex molecular architectures. The strategic importance of a building block lies in the functional groups it carries, which allow for specific chemical reactions and the introduction of desired fragments into a larger molecule.

The dual functionality of this compound—the reactive nitrile group and the modifiable thioether group—makes it a potentially valuable intermediate in multi-step syntheses. While specific industrial or academic syntheses employing this compound as a key starting material are not widely documented in publicly available literature, its availability suggests its utility in the discovery and development of new chemical entities. Related benzonitrile derivatives, such as 4-fluoro-2-methylbenzonitrile (B118529), are known to be essential building blocks for active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs). ossila.com

Scope and Significance of Academic Research on Substituted Benzonitrile Derivatives

Academic and industrial research into substituted benzonitrile derivatives is extensive due to their wide range of applications. These compounds form the core structure of many pharmaceuticals, agrochemicals, and functional materials. ontosight.ai Research often focuses on how different substituents on the benzene ring influence the biological activity or physical properties of the molecule.

For instance, studies have explored the phytotoxic properties of various substituted benzonitriles for potential use as herbicides. ontosight.ai In materials science, the introduction of different functional groups to the benzonitrile core is a key strategy for developing novel molecules with tailored electronic and photophysical properties, such as thermally activated delayed fluorescence (TADF) for more efficient OLEDs. ossila.com The synthesis of complex benzonitrile derivatives is also a significant area of research, with studies focusing on developing new catalytic methods for their preparation. The strategic placement of substituents is crucial for tuning the molecule's properties, and compounds like this compound represent a specific combination of functional groups that could be explored within these broader research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXOILPYFSPPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Methylthio Benzonitrile

Reactions Involving the Nitrile Group

The nitrile group is a key functional group that can undergo several types of reactions, including hydrogenation, cyclization, and conversion from imines.

Hydrogenation for Amine Synthesis

The catalytic hydrogenation of nitriles is a well-established and environmentally friendly method for synthesizing primary amines. researchgate.netncert.nic.in This process is atom-efficient and avoids the use of hydride-reducing agents. researchgate.net For benzonitriles, this reaction typically involves a consecutive sequence where the benzonitrile (B105546) is first hydrogenated to a benzylamine (B48309), which may then undergo further reactions like hydrogenolysis. acs.org

Various catalysts can be employed for this transformation, with supported palladium catalysts being a common choice. acs.org Other transition metal catalysts, including those based on nickel and cobalt, have also been shown to be effective for the hydrogenation of nitriles to primary amines. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the desired primary amine and to minimize the formation of secondary and tertiary amine byproducts. researchgate.netresearchgate.net

The hydrogenation of 2-Methyl-4-(methylthio)benzonitrile would be expected to yield (2-methyl-4-(methylthio)phenyl)methanamine. This transformation is a key step in the synthesis of various more complex molecules.

Table 1: Catalysts for Nitrile Hydrogenation

CatalystSubstrate TypeProductReference
Palladium on Carbon (Pd/C)BenzonitrileBenzylamine, Toluene acs.org
Raney Nickel (Raney Ni)General NitrilesPrimary Amines researchgate.net
Raney Cobalt (Raney Co)General NitrilesPrimary Amines researchgate.net
N-doped Co/CBenzonitrilesPrimary Amines researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

Participation in Cyclization Reactions for Heterocyclic Scaffolds

Benzonitrile and its derivatives, including this compound, are valuable precursors in the synthesis of heterocyclic compounds, particularly quinazolines. nih.govorganic-chemistry.orgresearchgate.net Quinazolines are an important class of N-heterocycles with a wide range of biological activities. nih.gov

Several catalytic systems have been developed for the synthesis of quinazolines from benzonitriles. These methods often involve the reaction of a substituted benzonitrile with a suitable reaction partner, such as a 2-aminobenzyl alcohol or a 2-alkylamino benzonitrile, in the presence of a transition metal catalyst. nih.govorganic-chemistry.org Catalysts based on manganese, iron, copper, and palladium have all been successfully employed in these cyclization reactions. nih.govorganic-chemistry.orgnih.gov

For instance, manganese-pincer complexes can catalyze the reaction of 2-aminobenzyl alcohols with benzonitriles to form quinazolines. nih.gov Iron-catalyzed C(sp³)-H oxidation of ketimine species, formed from 2-alkylamino benzonitriles, also leads to the formation of quinazolines. nih.govorganic-chemistry.org Copper-catalyzed reactions of benzonitriles with 2-ethynylanilines provide another route to substituted quinazolines. organic-chemistry.orgnih.gov

The presence of substituents on the benzonitrile ring, such as the methyl and methylthio groups in this compound, can influence the reactivity and the scope of these cyclization reactions. Both electron-donating and electron-withdrawing groups on the benzonitrile are generally well-tolerated in these synthetic strategies. nih.gov

Imine-to-Nitrile Conversions in Substituted Benzonitriles

The conversion of imines to nitriles represents a significant transformation in organic synthesis. Research has shown that the oxidation of amines can be directed to selectively produce either imines or nitriles by modifying the catalyst. For example, a zirconia-supported ruthenium (Ru-ZrO₂) catalyst can favor the formation of imines from benzylamines, while a potassium oxide-modified version of the same catalyst (Ru-K-ZrO₂) can switch the selectivity to favor the production of nitriles. acs.org This switch is attributed to the enhanced dehydrogenation ability of the modified catalyst, which facilitates C-H bond activation. acs.org

While the direct conversion of an imine to this compound is not explicitly detailed in the provided context, the general principle of imine-to-nitrile conversion is relevant. The reverse reaction, the reduction of nitriles to imines, is a key step in the synthesis of ketones from nitriles using Grignard reagents. libretexts.org The imine intermediate can also be formed during the reduction of nitriles to primary amines. researchgate.netlibretexts.org

Reactions of the Methylthio Moiety

The methylthio group (-SCH₃) in this compound is also reactive and can undergo transformations such as oxidation and can influence nucleophilic substitution reactions.

Selective Oxidation to Sulfoxides and Sulfones (e.g., with Molecular Oxygen)

The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it alters the electronic properties of the molecule. The oxidation of similar methylthio-containing compounds has been reported. For example, 3-2-(4-(methylthio)phenyl)acetylpyridine is oxidized to the corresponding sulfone using hydrogen peroxide in the presence of an alkali metal tungstate (B81510) catalyst. google.com

The synthesis of 2-chloro-4-methylsulfonylbenzoic acid involves the oxidation of a methylthio precursor. google.com Similarly, 4-(methylsulfonyl)benzonitrile (B1297823) can be synthesized from precursors containing a methylthio group. chemicalbook.com The oxidation of the methylthio group in this compound would lead to the formation of 2-methyl-4-(methylsulfinyl)benzonitrile (the sulfoxide) and subsequently 2-methyl-4-(methylsulfonyl)benzonitrile (the sulfone). The latter, a sulfone, is a known compound.

Table 2: Oxidation of Methylthio-Containing Compounds

Starting MaterialOxidizing AgentProductReference
3-2-(4-(methylthio)phenyl)acetylpyridineHydrogen Peroxide/Sodium Tungstate3-2-(4-(methylsulfonyl)phenyl)acetylpyridine google.com
2-chloro-4-methylsulfonyltolueneNitric Acid2-chloro-4-methylsulfonylbenzoic acid google.com
4-(methylthio)benzonitrileNot specified4-(methylsulfonyl)benzonitrile chemicalbook.com

This table is generated based on data from the text and is for illustrative purposes.

Facilitation of Nucleophilic Displacements by the Methylthio Group

The methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly after being oxidized to a sulfoxide or sulfone. nih.gov The electron-withdrawing nature of the sulfone group activates the aromatic ring towards nucleophilic attack. libretexts.org This is a key principle in nucleophilic aromatic substitution, where electron-withdrawing groups ortho or para to a leaving group stabilize the negatively charged intermediate (Meisenheimer complex), thus facilitating the reaction. libretexts.orgmasterorganicchemistry.com

In the context of this compound, after oxidation to 2-methyl-4-(methylsulfonyl)benzonitrile, the methylsulfonyl group at the para position to the nitrile group would strongly activate the ring for nucleophilic attack. A nucleophile could potentially displace the methylsulfonyl group or another suitable leaving group on the aromatic ring. For example, in the synthesis of 4-(4-(methylsulfonyl)phenoxy)benzonitrile, a nucleophilic aromatic substitution reaction occurs where a phenoxide displaces a fluoride (B91410) on a phenyl methyl sulfone. prepchem.com

The displacement of a methylthio group itself by a nucleophile like glutathione (B108866) has been studied, with the reaction proceeding more readily with the oxidized sulfoxide and sulfone derivatives. nih.gov

Application in Cascade and Multicomponent Reactions (e.g., in benzothiophene (B83047) derivative synthesis)

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. The synthesis of benzothiophenes, a key structural motif in pharmaceuticals and materials science, has been a significant area of focus for such reactions. nih.govresearchgate.netresearchgate.net

Common cascade approaches to benzothiophenes often rely on starting materials that possess specific functional groups arranged to facilitate sequential bond formations. For instance, the Gewald reaction, a classic multicomponent synthesis, typically involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile) and elemental sulfur. mdpi.comarkat-usa.org Another prominent strategy involves the intramolecular cyclization of ortho-functionalized thioanisoles, such as o-alkynyl thioanisoles or o-methylthio-arenediazonium salts, which undergo electrophilic or radical-mediated ring closure to form the thiophene (B33073) ring fused to the benzene (B151609) core. organic-chemistry.org

A review of the scientific literature indicates that this compound is not a reported starting material for the cascade or multicomponent synthesis of benzothiophene derivatives. The structure of this compound, featuring a methyl group and a nitrile on the benzene ring, lacks the specific ortho-positioning of reactive groups or the activated nitrile functionality that is characteristic of established precursors for these cyclization pathways.

Reaction Type Typical Starting Material Requirements Compatibility of this compound
Gewald ReactionKetone/Aldehyde + α-Activated Nitrile + SulfurNot a suitable substrate; nitrile group is not activated by an adjacent electron-withdrawing group.
Electrophilic Cyclizationo-Alkynyl Thioanisole (B89551)Not a suitable substrate; lacks the required ortho-alkynyl group.
Radical Annulationo-Methylthio-Arenediazonium SaltNot a suitable substrate; lacks the required ortho-diazonium group.

Regioselective Inverse Electron Demand Diels-Alder Reactions (e.g., with N-Acyl 6-Amino-3-(methylthio)-1,2,4,5-tetrazines)

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition transformation that occurs between an electron-deficient diene and an electron-rich dienophile. nih.govnih.gov This reaction is particularly effective with highly electron-deficient dienes like 1,2,4,5-tetrazines, which react rapidly and selectively with a variety of dienophiles. rsc.org The regioselectivity of the reaction is controlled by the electronic and steric properties of the substituents on both the tetrazine and the dienophile.

N-Acyl 6-amino-3-(methylthio)-1,2,4,5-tetrazines are unsymmetrical, electron-deficient dienes developed for regioselective IEDDA reactions. Their reactivity is governed by the frontier molecular orbitals, where the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine interacts with the High Occupied Molecular Orbital (HOMO) of the dienophile. Consequently, these tetrazines react most efficiently with electron-rich dienophiles such as enamines, enol ethers, and strained alkenes or alkynes. nih.gov

The nitrile functional group (C≡N) can potentially act as a dienophile in [4+2] cycloadditions. However, it is an electron-poor π-system and is generally considered a poor dienophile for IEDDA reactions, which require electron-rich counterparts. Reactions of tetrazines with unactivated alkynes, which are electronically similar to nitriles, are known to be sluggish, often requiring high temperatures or failing to proceed altogether.

A thorough search of chemical literature reveals no documented instances of this compound participating as a dienophile in an inverse electron demand Diels-Alder reaction with N-acyl 6-amino-3-(methylthio)-1,2,4,5-tetrazines or other tetrazine systems. The electronic properties of the benzonitrile moiety are not conducive to the HOMO-LUMO interaction required for a facile IEDDA reaction with this class of electron-deficient dienes.

Reactant Electronic Character Role in IEDDA Compatibility
N-Acyl 6-Amino-3-(methylthio)-1,2,4,5-tetrazineElectron-DeficientDiene (LUMO-controlled)N/A
This compoundElectron-PoorDienophile (HOMO-controlled)Low; unfavorable electronic match for IEDDA. Reaction is not reported.
Typical Dienophiles (e.g., Enamines, Enol Ethers)Electron-RichDienophile (HOMO-controlled)High; favorable electronic match.

Theoretical and Computational Chemistry Studies of 2 Methyl 4 Methylthio Benzonitrile and Analogues

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the fundamental properties of benzonitrile (B105546) derivatives. These studies provide a detailed picture of the molecular geometry, vibrational modes, and electronic behavior of these compounds.

Density Functional Theory (DFT) for Geometry Optimization

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. For analogues of 2-Methyl-4-(methylthio)benzonitrile, such as 2-amino-4-methyl benzonitrile, DFT methods, specifically B3LYP with a 6-31G(*) basis set, have been employed to optimize the molecular geometry. sigmaaldrich.cnnih.gov These calculations provide precise bond lengths and angles, which are in excellent agreement with experimental data where available. This foundational analysis is crucial for all subsequent computational studies, as the accuracy of the optimized geometry directly impacts the reliability of predicted properties.

Vibrational Spectroscopic Predictions (IR, Raman) and Band Assignment through Normal Coordinate Analysis

Theoretical vibrational analysis using DFT allows for the prediction and interpretation of infrared (IR) and Raman spectra. For related compounds like 2-amino-4-methyl benzonitrile, researchers have performed normal coordinate analysis based on scaled density functional force fields to assign the observed vibrational bands to specific molecular motions. sigmaaldrich.cnnih.gov This approach has shown excellent agreement between the calculated and experimental spectra, confirming the presence of key functional groups and providing a detailed understanding of the molecule's vibrational dynamics. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Theory)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov For various benzonitrile derivatives and other organic molecules, a smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov For various organic molecules, MEP analysis has been used to identify the most reactive sites, understand intermolecular interactions, and interpret biological recognition processes. nih.govresearchgate.net In benzonitrile analogues, the electronegative nitrogen atom of the nitrile group typically represents a region of high negative potential. nih.gov

Prediction of Optical and Electronic Properties

Computational methods are also employed to predict the optical and electronic properties of molecules, such as electric dipole moments, polarizability, and first-order hyperpolarizability. These properties are crucial for the development of new materials for nonlinear optics (NLO) and other optoelectronic applications. For related benzonitrile compounds, DFT calculations have been used to compute these properties, providing insights into their potential as NLO materials. The calculated values for dipole moment, polarizability, and hyperpolarizability help in understanding the molecule's response to an external electric field and its charge distribution.

Conformational Analysis through Semi-Empirical Methods

Conformational analysis is essential for understanding the flexibility and preferred shapes of molecules, which can influence their physical and biological properties. While DFT is highly accurate, semi-empirical methods can be a computationally less expensive alternative for exploring the potential energy surface of larger molecules. For flexible molecules, these methods can identify different stable conformers and the energy barriers between them. In the case of substituted benzonitriles, conformational analysis would focus on the rotation of the methyl and methylthio groups relative to the benzene (B151609) ring to determine the most stable spatial arrangement.

Thermodynamic Parameter Predictions from Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the thermodynamic properties of molecules. These computational methods can provide valuable insights into the stability and reactivity of compounds like this compound and its analogues. By calculating parameters such as the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy of formation (ΔGf), researchers can assess the thermodynamic feasibility of reactions involving these compounds without the need for extensive experimental work.

Despite the utility of these computational methods, a comprehensive search of publicly available scientific literature reveals a notable absence of specific theoretically predicted thermodynamic data for this compound. While the principles of applying DFT to determine such parameters for organic molecules are well-established, specific studies detailing the enthalpy, entropy, and Gibbs free energy of this particular compound have not been reported.

For analogous benzonitrile derivatives, theoretical studies have been conducted to understand their thermodynamic properties. These studies typically involve geometry optimization of the molecular structure followed by frequency calculations at a specified level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). From these calculations, the zero-point vibrational energy (ZPVE), thermal energy, and entropy can be derived, which are then used to calculate the standard thermodynamic functions.

Table 1: Illustrative Table of Theoretically Calculable Thermodynamic Parameters

Thermodynamic ParameterSymbolDescriptionAvailability for this compound
Enthalpy of FormationΔHfThe change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Data not available in searched literature.
EntropySA measure of the randomness or disorder of a system.Data not available in searched literature.
Gibbs Free Energy of FormationΔGfThe change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.Data not available in searched literature.

The absence of this specific data highlights an opportunity for future research to computationally characterize the thermodynamic landscape of this compound, which could aid in the design and optimization of synthetic routes and other applications.

Advanced Analytical Characterization in 2 Methyl 4 Methylthio Benzonitrile Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the detailed characterization of 2-Methyl-4-(methylthio)benzonitrile, providing insights into its vibrational modes, atomic connectivity, and electronic transitions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy (Solid-Phase, Solution-Phase, Vapor-Phase)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of this compound. The vibrational modes of the molecule are influenced by its physical state.

In the solid phase, intermolecular interactions can cause peak broadening and slight shifts in vibrational frequencies compared to the gas phase, where the molecule is isolated. Solution-phase spectra are influenced by interactions with the solvent. For instance, studies on similar molecules like 4-chloro 2-methyl benzonitrile (B105546) have been conducted in both solid (KBr pellet) and gas phases to understand these differences. ijtsrd.com

The key vibrational modes for this compound are predicted based on the analysis of related compounds such as 2-bromo-4-methylbenzonitrile (B184184) and 2-chloro-6-methyl benzonitrile. researchgate.netresearchgate.net The nitrile (C≡N) stretching vibration is a particularly strong and characteristic band in both IR and Raman spectra, typically appearing in the 2220-2240 cm⁻¹ region. The presence of the methyl and methylthio groups, along with the substitution pattern on the benzene (B151609) ring, gives rise to a unique fingerprint region (below 1500 cm⁻¹) that allows for unambiguous identification.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/VibrationPredicted Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100Multiple weak to medium bands.
Aliphatic C-H Stretch2850 - 3000From the two methyl groups.
Nitrile (C≡N) Stretch2220 - 2240Strong, sharp band. A key identifier.
Aromatic C=C Stretch1450 - 1600Multiple bands characteristic of the benzene ring.
C-S Stretch600 - 800Weak to medium intensity, characteristic of the methylthio group.

This table is predictive and based on data from analogous structures. ijtsrd.comresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within conjugated systems. The benzonitrile structure contains a benzene ring conjugated with a nitrile group, which gives rise to characteristic π → π* transitions. These are typically observed in the UV region.

For this compound, the aromatic chromophore is expected to show absorption bands below 300 nm. The methyl (-CH₃) and methylthio (-SCH₃) groups act as auxochromes, which can modify the absorption profile. Specifically, the sulfur atom's lone pairs of electrons in the methylthio group can participate in resonance with the benzene ring, which typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted benzonitrile. Analysis of related compounds like ethyl 4-methylbenzenesulfonate (B104242) shows characteristic UV absorption peaks that help in understanding these electronic transitions. nist.gov

Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. For this compound, SERS can provide valuable information on its adsorption behavior and orientation on such surfaces.

It is hypothesized that the molecule could adsorb onto a colloidal silver or gold surface through either the lone pair electrons of the sulfur atom in the methylthio group or the nitrogen atom of the nitrile group. The specific vibrational modes that are enhanced in the SERS spectrum can reveal the molecule's orientation relative to the metal surface. For example, a significant enhancement of the C-S stretching mode would suggest adsorption via the sulfur atom. nih.gov This technique is crucial for understanding the interfacial properties of the molecule, which is relevant in fields like sensor development and materials science. researchgate.net

Advanced Mass Spectrometric Applications

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₉H₉NS, HRMS would be used to confirm its elemental composition.

The technique can distinguish the compound from other molecules that might have the same nominal mass but a different elemental formula. The theoretical exact mass of the [M+H]⁺ ion of this compound can be calculated precisely. An experimental HRMS measurement matching this theoretical value provides unambiguous confirmation of the compound's elemental formula, a critical piece of data in chemical synthesis and analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and large molecules by generating gas-phase ions without significant fragmentation. nih.gov This method is particularly useful for confirming the mass of synthesized compounds and can provide structural information through tandem mass spectrometry (MS/MS). nih.gov

In the context of benzonitrile derivatives, ESI-MS is used to identify the protonated molecule, typically observed as [M+H]⁺ in the positive ion mode. For instance, in the analysis of a related compound, 2-[(Dimethylamino)methyl]benzonitrile, ESI coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer identifies the precursor ion [M+H]⁺ at an m/z of 161.1073. massbank.eu By applying collision-induced dissociation (CID), fragment ions are generated that help to elucidate the molecule's structure. The fragmentation pattern provides a unique fingerprint for the compound.

The table below shows representative data from an ESI-MS/MS analysis of a related benzonitrile compound, illustrating the types of fragments that can be observed. massbank.eumassbank.eu

Precursor Ion (m/z) Precursor Type Collision Energy (V) Fragment Ions (m/z)
161.1073[M+H]⁺10116.0492, 118.0653
161.1073[M+H]⁺6037.0073, 38.0153, 116.0492

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds and is particularly effective for monitoring the progress of organic reactions and confirming the identity of reaction products. nih.govnih.gov

In the synthesis of this compound, GC-MS can be employed to analyze aliquots of the reaction mixture over time. This allows for the quantitative or semi-quantitative assessment of the disappearance of starting materials and the appearance of the desired product. The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum offers definitive structural confirmation. nih.gov

A typical GC-MS analysis involves injecting a diluted sample into the instrument, where it is vaporized and separated on a capillary column. swgdrug.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum. For example, in the analysis of a structurally similar compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, specific GC conditions are utilized. swgdrug.org While specific data for this compound is not detailed in the provided context, a general set of parameters for analyzing such aromatic compounds is presented below.

Parameter Condition
Column HP-5MS (or equivalent), 30m x 0.25mm x 0.25µm swgdrug.org
Carrier Gas Helium swgdrug.org
Injector Temperature 280 °C swgdrug.org
Oven Program Initial 60°C, ramp to 325°C nih.gov
Ionization Energy 70 eV nih.gov
Mass Range 50-600 Da nih.gov

By integrating the peak areas corresponding to the reactants and product, the reaction conversion can be calculated at different time points, providing valuable kinetic data.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state.

While the specific crystal structure of this compound is not available in the provided search results, the structure of a closely related analogue, 2,3,5,6-tetrachloro-4-(methylthio)benzonitrile, has been determined by single-crystal X-ray diffraction. rsc.org The study of this analogue provides significant insight into the likely solid-state conformation of this compound. The analysis revealed that the methylthio group is oriented at a significant dihedral angle with respect to the plane of the benzene ring. rsc.org

Key crystallographic data for 2,3,5,6-tetrachloro-4-(methylthio)benzonitrile are summarized in the table below. rsc.org

Parameter Value
Crystal System Triclinic
Space Group
a (Å) 7.559
b (Å) 8.332
c (Å) 8.912
α (°) 78.63
β (°) 80.95
γ (°) 80.60
C(sp²)–S bond length (Å) 1.763
S–CH₃ bond length (Å) 1.826
C–S–C angle (°) 102.0
Methylthio-ring dihedral angle (°) 87.1

This data provides a foundational model for understanding the steric and electronic effects of the methylthio substituent on the geometry of the benzonitrile scaffold.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor the progress of a reaction. rsc.org By spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting material(s) and sometimes a product standard, the course of the reaction can be qualitatively assessed. youtube.com

The separation on a TLC plate is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an eluting solvent or solvent mixture). scirp.org In the synthesis of this compound, the starting materials will have different retention factors (Rf values) compared to the product.

The process involves taking samples from the reaction vessel at various intervals and spotting them on a TLC plate. youtube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. youtube.com The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. youtube.com This visual feedback allows a chemist to determine the optimal reaction time and to decide when to initiate the work-up procedure. rsc.org

Compound Type Expected Relative Rf Value Observation During Reaction
Starting Material VariesSpot intensity decreases over time.
This compound (Product) VariesSpot appears and intensity increases over time.
Reaction Mixture Multiple SpotsShows the presence of both starting material and product mid-reaction.

Research Applications and Material Science Contributions of 2 Methyl 4 Methylthio Benzonitrile

Role as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 2-Methyl-4-(methylthio)benzonitrile serves as a versatile building block. Organic building blocks are essentially molecular fragments that chemists use to construct larger, more complex molecules. cymitquimica.comsigmaaldrich.com The presence of multiple functional groups—nitrile (-CN), methyl (-CH3), and methylthio (-SCH3)—on the benzonitrile (B105546) core allows for a variety of chemical transformations. ontosight.ai This multifunctionality enables chemists to selectively react one part of the molecule while leaving the others intact, a crucial strategy in the multi-step synthesis of intricate chemical structures. ontosight.aibenthamscience.com

The nitrile group can be converted into other important functional groups such as amines, carboxylic acids, and amides, which are foundational in many organic compounds. google.com The methylthio group can be oxidized to sulfoxides and sulfones, further expanding the synthetic possibilities. google.com These transformations are fundamental in creating a diverse array of organic molecules with potential applications in various industries. google.com

Utility in Pharmaceutical Precursor Development

The structural motifs present in this compound are of significant interest in the pharmaceutical industry. ontosight.aifishersci.ca Its derivatives are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). fishersci.caasianpubs.org

Synthesis of Intermediates for Bioactive Molecules

The compound is utilized in the preparation of intermediates for various bioactive molecules. ontosight.ainih.gov For instance, benzonitrile derivatives are widely used in drug design and can be converted into a range of heterocyclic compounds with biological activity. google.com The "methylthio" component is also found in numerous pharmaceuticals, contributing to the biological activity of the final drug product. diva-portal.org

One notable application is in the synthesis of intermediates for COX-2 inhibitors, a class of drugs with anti-inflammatory and analgesic properties. google.com Specifically, a multi-step process can convert a related compound, 4-(methylthio)phenylacetonitrile, into a key intermediate for these drugs. google.com

Derivatization Towards Specific Medicinal Chemistry Scaffolds (e.g., Pyrimidine (B1678525) Derivatives for HIV Drug Synthesis)

A significant application of compounds structurally related to this compound is in the synthesis of pyrimidine derivatives, which are crucial scaffolds in medicinal chemistry. Pyrimidines are known to exhibit a wide range of pharmacological activities, including antiviral properties. chemijournal.com They are essential components of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used in the treatment of HIV-1. chemijournal.comnih.gov

Research has demonstrated the synthesis of novel pyrimidine derivatives as potential HIV-1 integrase inhibitors. nih.gov In a specific example, a pyrimidine derivative, which acts as a key intermediate for the HIV drug Rilpivirine, is synthesized. chemijournal.com This synthesis involves the reaction of 4-aminobenzonitrile (B131773) with 2-(methylthio)pyrimidin-4-ol. chemijournal.com Although this example uses a pyrimidine with a methylthio group, it highlights the importance of this functional group in the synthesis of complex, medically relevant molecules. The development of new pyrimidine derivatives continues to be an active area of research for potential HIV inhibitors. researchgate.netresearchgate.net

Applications in Agrochemical Synthesis

The versatility of this compound and its related structures extends to the agrochemical industry. ontosight.ai Benzonitrile compounds are used in the synthesis of pesticides. google.com The structural features of this compound make it a potential precursor for the development of new herbicides, insecticides, and fungicides. The introduction of the methylthio group can influence the biological activity and selectivity of the final agrochemical product.

Functional Materials Research

The unique electronic and structural properties of this compound also make it a candidate for research in material science. ontosight.ai

Exploration in Electronic and Optical Materials

Aromatic nitriles and thioethers are classes of compounds that have been investigated for their potential in electronic and optical materials. ontosight.ai The combination of the electron-withdrawing nitrile group and the sulfur-containing methylthio group can impart interesting photophysical properties to molecules. While specific research on this compound in this area is not extensively documented in the provided results, the fundamental properties of its constituent functional groups suggest potential for exploration in the design of novel organic materials with applications in fields such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Contribution to Catalysis Research (e.g., as a reagent in catalytic hydrogenation)

The catalytic hydrogenation of nitriles is a cornerstone of chemical synthesis, providing a highly atom-economical route to primary, secondary, and tertiary amines, which are vital intermediates in the pharmaceutical, agrochemical, and plastics industries. researchgate.net The benzonitrile moiety, in particular, has been a subject of investigation in various hydrogenation reactions.

Research into the catalytic hydrogenation of benzonitrile reveals a consecutive reaction sequence. researchgate.net Typically, benzonitrile is first hydrogenated to form benzylamine (B48309). researchgate.netrsc.org This primary amine can then undergo further reactions, such as condensation to form dibenzylamine (B1670424) or a subsequent hydrogenolysis step that cleaves the C-N bond to produce toluene. researchgate.net The selectivity towards the desired amine product is a significant challenge, with outcomes heavily dependent on the catalyst, solvent, and reaction conditions. researchgate.netrsc.org For instance, studies using palladium on carbon (Pd/C) catalysts have shown that benzylamine can be further reduced to toluene, while systems like copper-MgO have demonstrated high selectivity towards benzylamine under specific gas-phase conditions. researchgate.netrsc.org

The presence of a sulfur-containing functional group, such as the methylthio group in this compound, introduces a significant challenge in catalytic hydrogenation. Organosulfur compounds are notorious for their ability to deactivate or "poison" many conventional metal catalysts, particularly those based on palladium, platinum, and nickel. acs.org The sulfur atom can bind strongly to the catalyst's active sites, inhibiting its ability to facilitate the hydrogenation process. acs.org

However, advancements in catalyst design have led to the development of sulfur-tolerant systems. Ruthenium-based pincer complexes, for example, have demonstrated the ability to catalyze the hydrogenation of sulfur-containing compounds like thioesters, thiocarbamates, and thioamides efficiently, without the catalyst being deactivated by the generated thiol. acs.orgnih.gov This suggests that the hydrogenation of a substrate like this compound would necessitate such a specialized, sulfur-tolerant catalyst. The reaction would require careful optimization to achieve selective reduction of the nitrile group while preserving the integrity of the C-S bond in the methylthio moiety and avoiding catalyst poisoning.

Aggregation-Induced Emission (AIE) System Components

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules, known as luminogens, are induced to emit intensely upon aggregation in poor solvents or in the solid state. sioc-journal.cnrsc.org This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. sioc-journal.cn The underlying mechanism of AIE is attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. rsc.org

While this compound has not been specifically identified as an AIE luminogen (AIEgen), its structural components are found in various AIE-active systems.

Benzonitrile Moiety: Benzonitrile-based structures have been successfully used to construct AIE-active materials. For example, benzonitrile-based polymers have been developed as host materials for high-efficiency solution-processable organic light-emitting diodes (OLEDs). researchgate.net Furthermore, other nitrile-containing aromatic compounds, such as quinoline-malononitrile and iminonitrile-decorated pyrene (B120774) derivatives, have been shown to exhibit distinct AIE characteristics. sioc-journal.cnresearchgate.net This indicates the potential of the benzonitrile core to serve as a building block for AIEgens.

Sulfur-Containing Groups: The role of sulfur in AIE is an area of growing interest. The oxidation of thioethers to sulfoxides and sulfones is a common reaction, and these transformations can significantly alter the electronic and photophysical properties of a molecule. masterorganicchemistry.com While not directly linked to AIE in all cases, heteroatom interactions, including those involving sulfur, have been suggested to play a role in the photoluminescence of some systems. nih.gov Moreover, thioethers have been incorporated into molecules where their electronic effects are studied in the context of photophysical properties. acs.org

The combination of a benzonitrile unit with a methylthio group in this compound presents an interesting scaffold for potential AIE activity. The molecule's fluorescence in both solution and aggregated states would need to be investigated to determine if the restriction of intramolecular motion upon aggregation could activate a significant emissive pathway.

Precursors for Liquid Crystalline Systems

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The design of molecules that can form these mesophases is a highly active area of materials science. The molecular structure, including the core, terminal groups, and any lateral substituents, critically determines the type of mesophase and the temperature range over which it is stable. researchgate.net

The benzonitrile functional group is a well-established component in the design of liquid crystalline materials. Its linear, rod-like shape and large dipole moment contribute favorably to the anisotropic intermolecular interactions required for the formation of nematic and smectic phases. researchgate.netresearchgate.net

However, the substituents on the benzonitrile ring in this compound would have a profound impact on its potential mesomorphic behavior.

Lateral Methyl Group: The presence of a lateral methyl group (at position 2) increases the breadth of the molecule. researchgate.net This steric bulk can disrupt the close packing of molecules, which typically leads to a decrease in melting points and a reduction in the thermal stability of the liquid crystalline phase. researchgate.nettandfonline.com In some cases, this disruption can prevent the formation of a mesophase altogether. rsc.org

Methylthio Group: The influence of a para-thiomethyl (-SCH3) group is also significant. It has been reported that substituents like the thiomethyl group can cause a molecule to lose its mesomorphic behavior. researchgate.net This effect is attributed to an increase in dipolar forces acting along the long molecular axis, which can interfere with the delicate balance of intermolecular forces needed for liquid crystal formation. researchgate.net

Given these factors, this compound itself is unlikely to be a liquid crystal. The combination of a broadening lateral methyl group and a potentially disruptive para-methylthio group would likely inhibit the formation of a stable mesophase. However, its core structure makes it a relevant precursor or building block. Through chemical modification—for instance, by converting the methylthio group to a different functional group or by incorporating the entire molecule into a larger, more traditionally mesogenic structure—it could be used to synthesize new liquid crystalline materials. The substituents would serve as tools to fine-tune properties such as melting point and mesophase stability.

Table 1: Influence of Molecular Substituents on Liquid Crystal Properties

Substituent Group Typical Position General Influence on Liquid Crystal Properties Citation(s)
Cyano (-CN) Terminal Promotes mesophase formation due to its strong dipole moment and linear shape, enhancing thermal stability. researchgate.netresearchgate.net
Methyl (-CH₃) Lateral Increases molecular breadth, which can lower melting points and decrease mesophase thermal stability by disrupting packing. researchgate.nettandfonline.com
Thiomethyl (-SCH₃) Terminal/Para Can disrupt or eliminate mesomorphic behavior, potentially due to increased dipolar forces that interfere with molecular alignment. researchgate.net
Alkoxy (-OR) Terminal Often used to promote mesomorphism; longer chains tend to favor smectic phases and can lower melting points. tandfonline.comnih.gov

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-(methylthio)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: A key route involves coupling reactions using intermediates like 4-aminobenzonitrile with sulfur-containing reagents. For example, in a modified procedure, 4-aminobenzonitrile reacts with S-methylisothiourea under methanesulfonic acid catalysis in ethylene glycol dimethyl ether at 110–120°C to yield pyrimidine derivatives . Optimizing temperature (e.g., reducing from 200°C to 110–120°C) improves yield and minimizes side reactions. Solvent choice (e.g., ethylene glycol dimethyl ether vs. chlorobenzene) also affects reaction efficiency and purity .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Primary characterization methods include:

  • NMR spectroscopy : To confirm the methylthio (-SCH₃) and nitrile (-C≡N) groups.
  • HPLC/MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates or oxidation products).
  • Melting Point Analysis : Reported ranges (e.g., 33–38°C) help validate crystallinity .
    Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectral data .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

PropertyValue/RangeReference
Melting Point33–38°C
Boiling Point116–117°C (5 mmHg)
SolubilityInsoluble in water
These properties guide solvent selection (e.g., chlorobenzene for reactions) and storage conditions (e.g., inert atmosphere to prevent oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

  • Catalyst Purity : Impurities in methanesulfonic acid (used in pyrimidine synthesis) can alter reaction kinetics .
  • Byproduct Formation : Oxidation of the methylthio group to sulfone derivatives under aerobic conditions may reduce yields. Controlled inert atmospheres (e.g., N₂) mitigate this .
    Systematic DOE (Design of Experiments) approaches, varying temperature, catalyst loading, and solvent, are recommended to identify optimal conditions .

Q. What strategies optimize the regioselective functionalization of this compound for pharmacological applications?

Methodological Answer: The methylthio group serves as a directing group for electrophilic substitution. For example:

  • Borylation : Introducing boronate esters at the 3-position enables Suzuki-Miyaura cross-coupling for drug intermediates (e.g., kinase inhibitors) .
  • Oxidation to Sulfone : Enhances hydrogen-bonding capacity, critical for target binding in compounds like Bicalutamide intermediates .
    Reaction monitoring via TLC or in-situ IR spectroscopy ensures precise control over functionalization .

Q. What are the challenges in analyzing trace impurities in this compound, and how are they addressed?

Methodological Answer: Common impurities include:

  • Residual Solvents : GC-MS identifies traces of chlorobenzene or ethylene glycol dimethyl ether .
  • Oxidation Byproducts : LC-HRMS detects sulfone derivatives (e.g., 4-(methylsulfonyl)benzonitrile).
    Third-party validation is critical, as suppliers like Sigma-Aldrich explicitly state they do not provide analytical data, requiring independent verification .

Q. How does the methylthio group influence the compound’s reactivity in heterocyclic ring formation?

Methodological Answer: The methylthio group acts as a leaving group in cyclization reactions. For instance, heating 2-(methylthio)benzonitrile with aqueous ammonia at 70–80°C facilitates the formation of 1,2-benzisothiazol-3-one via nucleophilic substitution (95.9% yield reported) . Kinetic studies show that electron-withdrawing substituents (e.g., nitrile) accelerate ring closure by stabilizing transition states .

Data Contradiction and Validation

Q. How do researchers reconcile discrepancies in reported synthetic pathways for related benzonitrile derivatives?

Methodological Answer:

  • Literature Cross-Validation : Compare methods from independent sources (e.g., Sigma-Aldrich’s early-discovery protocols vs. peer-reviewed syntheses) .
  • Batch Reproducibility : Replicate reactions under identical conditions to isolate variables (e.g., catalyst lot variability) .
  • Computational Modeling : DFT calculations predict feasible pathways, helping prioritize experimental routes .

Pharmacological Relevance

Q. What role does this compound play in designing nonsteroidal antiandrogens?

Methodological Answer: It serves as a precursor for Bicalutamide and Enzalutamide intermediates. The nitrile group enhances binding to androgen receptors, while the methylthio moiety improves metabolic stability. Key steps include:

  • Amidation : Reaction with trifluoromethylphenyl methacrylamide to form the core structure .
  • Crystallization : Controlled cooling in ethanol yields >97% pure intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(methylthio)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(methylthio)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.